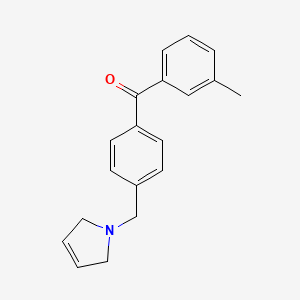

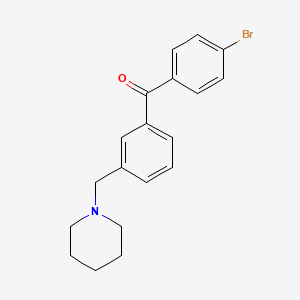

3-Methyl-3'-(3-pyrrolinomethyl) benzophenone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound "3-Methyl-3'-(3-pyrrolinomethyl) benzophenone" is not directly mentioned in the provided papers. However, the papers do discuss various benzophenone derivatives and their properties, which can be relevant to understanding the broader class of benzophenone compounds. Benzophenone itself is a common UV filter used in sunscreen, and its derivatives often retain similar properties, such as the ability to absorb UV radiation .

Synthesis Analysis

The synthesis of benzophenone derivatives can involve various methods. For instance, substituted benzophenones can be synthesized from triarylpyrylium salts and methyl(ene) ketones in the presence of piperidine acetate or similar amine salts . This suggests that the synthesis of "3-Methyl-3'-(3-pyrrolinomethyl) benzophenone" could potentially be achieved through similar reactions involving pyrylium compounds and appropriate ketones or aldehydes.

Molecular Structure Analysis

The molecular structure of benzophenone derivatives can be characterized using spectroscopic techniques such as NMR and FT-IR, as well as single-crystal X-ray diffraction . Computational studies, such as density functional theory (DFT), can also predict spectral and geometrical data, which can be correlated with experimental data to confirm the structure of these compounds .

Chemical Reactions Analysis

Benzophenone derivatives can undergo various chemical reactions. For example, the metabolism of benzophenone-3 by liver microsomes results in the formation of several hydroxylated metabolites, which can exhibit different levels of estrogenic and anti-androgenic activities . This indicates that "3-Methyl-3'-(3-pyrrolinomethyl) benzophenone" may also undergo metabolic transformations that could alter its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzophenone derivatives can be influenced by their molecular structure. For instance, the presence of substituents on the benzophenone core can affect its ability to interact with biological targets or its stability under various conditions . Additionally, the corrosion inhibition properties of a pyrrole derivative on steel surfaces suggest that benzophenone derivatives could also have applications in materials science .

Wissenschaftliche Forschungsanwendungen

Environmental Impact and Biodegradation : A study by Jin et al. (2019) explored the biodegradation of BP-3 by a single bacterial strain, Methylophilus sp. FP-6, isolated from a wastewater treatment plant. This research is significant as BP-3 is widely used in sunscreens and cosmetic products, leading to environmental concerns. The study found that BP-3 could be degraded by this bacterial strain, offering insights into potential environmental remediation techniques (Jin et al., 2019).

Photocatalytic Degradation : Research by Wang et al. (2019) focused on the photocatalytic degradation of BP-3 using PbO/TiO2 and Sb2O3/TiO2 photocatalysts. This study is important for understanding how BP-3 in surface and groundwater can be treated, especially considering its potential impact on aquatic environments and human health (Wang et al., 2019).

Oxidative Degradation and Toxicity Assessment : Cao et al. (2021) investigated the oxidation of BP-3 in water using potassium permanganate. This study is crucial for understanding the chemical processes involved in the removal of BP-3 from water sources and assessing the reduction in toxicity after treatment, which is vital for environmental safety (Cao et al., 2021).

Endocrine Disruption and Nervous System Impact : A study by Wnuk et al. (2017) demonstrated that BP-3 impairs autophagy, alters epigenetic status, and disrupts retinoid X receptor signaling in apoptotic neuronal cells. This research is significant in understanding the potential neurotoxic effects of BP-3, especially regarding its penetration through the skin and its presence in the nervous system (Wnuk et al., 2017).

Human Exposure and Health Risks : A study by Calafat et al. (2008) assessed exposure to BP-3 in a sample of the U.S. general population. This research provides valuable information on the prevalence of BP-3 exposure and its potential health risks, highlighting differences in exposure based on sex and race/ethnicity (Calafat et al., 2008).

Eigenschaften

IUPAC Name |

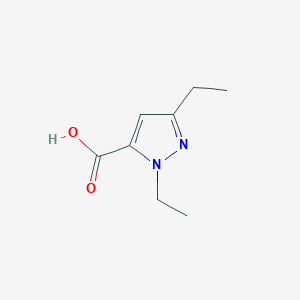

[3-(2,5-dihydropyrrol-1-ylmethyl)phenyl]-(3-methylphenyl)methanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19NO/c1-15-6-4-8-17(12-15)19(21)18-9-5-7-16(13-18)14-20-10-2-3-11-20/h2-9,12-13H,10-11,14H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUCZBZJMHPSGEX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CC=CC3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90643465 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methyl-3'-(3-pyrrolinomethyl) benzophenone | |

CAS RN |

898789-61-2 |

Source

|

| Record name | {3-[(2,5-Dihydro-1H-pyrrol-1-yl)methyl]phenyl}(3-methylphenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90643465 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Ethyl 7-oxo-7-[4-(3-pyrrolinomethyl)phenyl]heptanoate](/img/structure/B1343321.png)

![4-[2-(4-Iodophenyl)ethyl]morpholine](/img/structure/B1343335.png)